molecular formula C8H12N2O2S B182026 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone CAS No. 98489-83-9

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone

Cat. No.: B182026
CAS No.: 98489-83-9
M. Wt: 200.26 g/mol
InChI Key: YZKGFQOBXIGBEF-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a methylsulfanyl group attached to the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 6-methyl-2-(methylsulfanyl)pyrimidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-oxoethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone.

    Reduction: Formation of 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-1,2,3,4-tetrahydropyrimidinone.

    Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxyethyl and methylsulfanyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-hydroxyethyl)-6-methyl-2-(methylthio)-4(3H)-pyrimidinone: Similar structure but with a methylthio group instead of a methylsulfanyl group.

    5-(2-hydroxyethyl)-6-methyl-2-(methylsulfonyl)-4(3H)-pyrimidinone: Contains a methylsulfonyl group, which may alter its chemical reactivity and biological activity.

    5-(2-hydroxyethyl)-6-methyl-2-(methylamino)-4(3H)-pyrimidinone: Features a methylamino group, potentially affecting its pharmacological properties.

Uniqueness

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological interactions. This distinct functional group may confer specific properties that are not observed in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKGFQOBXIGBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394652
Record name 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98489-83-9
Record name 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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